

# HaloPROTAC-E selectivity profiling quantitative proteomics

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**Compound Focus:** HaloPROTAC-E

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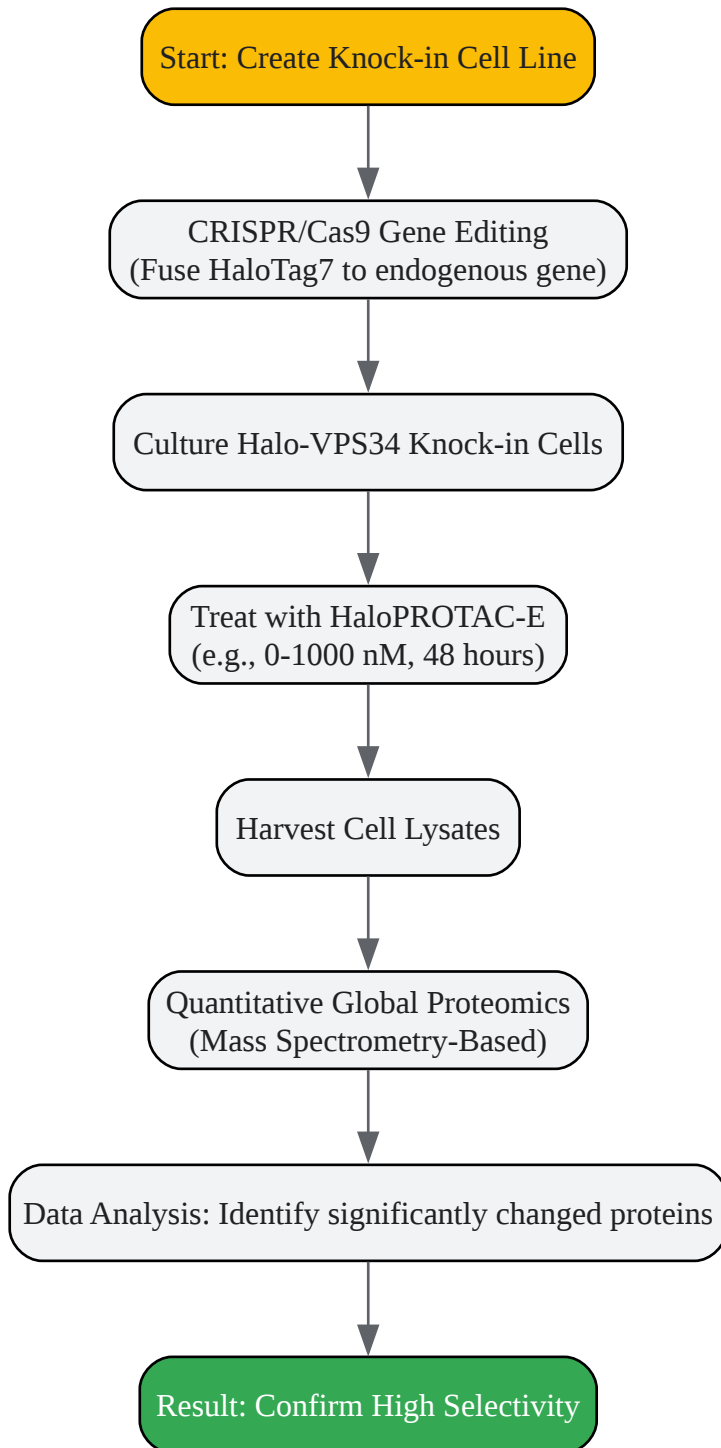
## Comparison with Other HaloPROTACs

**HaloPROTAC-E** represents an optimization over earlier versions. The following comparison details its advantages.

HaloPROTAC Molecule	Key Features and Improvements
<b>HaloPROTAC-E</b>	Optimized probe; conjugate of a chloroalkane and a high-affinity VHL binder (VH298) [1]. • <b>Higher Potency:</b> DC50 of 3–10 nM for SGK3 and VPS34 [1]. • <b>Greater Efficacy:</b> Induced more potent and greater steady-state degradation of Halo-tagged VPS34 than HaloPROTAC3 [1].
<b>HaloPROTAC3</b>	One of the first potent small-molecule HaloPROTACs [2]. • <b>Potency:</b> DC50 of $19 \pm 1$ nM for GFP-HaloTag7 [2]. • <b>Limitation:</b> Less effective than <b>HaloPROTAC-E</b> at inducing degradation of endogenous VPS34 [1].
<b>HaloPROTAC1 &amp; HaloPROTAC2</b>	Early designs with amide linkers [2]. • <b>Lower Efficacy:</b> HaloPROTAC2 induced nearly 70% degradation at 2.5 $\mu$ M, which is much less potent than later versions [2].

## Experimental Workflow for Selectivity Profiling

The high selectivity of **HaloPROTAC-E** was confirmed through a detailed experimental workflow that combined specialized cell lines, treatment, and quantitative mass spectrometry. The process can be visualized as follows:



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The key components of this workflow are:

- **Cell Line Generation:** Researchers used **CRISPR/Cas9** gene editing to fuse the **HaloTag7** to the **N-terminus of VPS34** in HEK293 cells, creating a model system to study the endogenous protein [1].
- **Treatment and Analysis:** The knock-in cells were treated with **HaloPROTAC-E**, and the proteome was analyzed using **quantitative global proteomics** (likely using mass spectrometry techniques like TMT or SILAC) [1]. This method allows for the simultaneous measurement of the abundance of thousands of proteins.
- **Key Experimental Detail:** The study specifically used a **homozygous Halo-VPS34 knock-in clone (Clone 56)** for these experiments, ensuring that all copies of the VPS34 protein were tagged and could be targeted [1].

## Interpretation of Selectivity Data

The finding that **HaloPROTAC-E** induces degradation of the entire VPS34 complex (VPS34, VPS15, Beclin1, ATG14) is significant. It indicates that:

- **HaloPROTAC-E** is effectively degrading the **Halo-tagged VPS34 subunit**.
- This degradation then leads to the co-degradation of its **native binding partners**, as these proteins exist in a stable complex [1].
- This result validates that the system is working as intended to disrupt the entire protein complex.

Based on the available data, **HaloPROTAC-E** is a **highly selective chemical tool for degrading Halo-tagged proteins**. Its optimized design offers superior potency and efficiency for inducing rapid and complete protein knockdown in a research setting.

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## References

1. Rapid and Reversible Knockdown of Endogenously ... [pmc.ncbi.nlm.nih.gov]
2. HaloPROTACS: Use of Small Molecule PROTACs to ... [pmc.ncbi.nlm.nih.gov]

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